2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound with the molecular formula C11H8ClN3O3 and a molecular weight of 265.658 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the final product . The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 4-(2-Chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 2-(2-Oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61959-07-7 |
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Molecular Formula |
C11H8ClN3O3 |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H8ClN3O3/c12-8-3-1-7(2-4-8)9(16)6-15-11(18)14-10(17)5-13-15/h1-5H,6H2,(H,14,17,18) |
InChI Key |
XRSNZWNJPJQYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)NC(=O)C=N2)Cl |
Origin of Product |
United States |
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